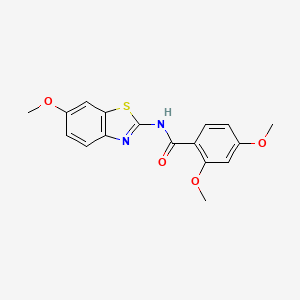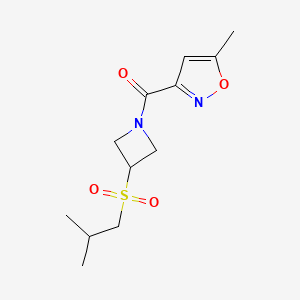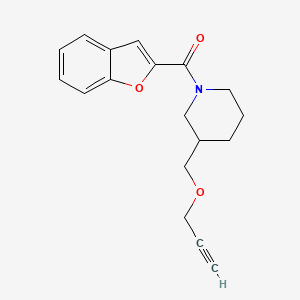
6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminopropoxy)pyridine-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O3 and its molecular weight is 232.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research by Egawa et al. (1984) synthesized and evaluated the antibacterial activity of pyridonecarboxylic acids and their analogues, demonstrating the potential of these compounds as antibacterial agents. These studies emphasize the significance of structural variations in enhancing the antibacterial efficacy of pyridonecarboxylic acid derivatives (Egawa et al., 1984).
Synthesis of Amino Acid Derivatives
Bolós et al. (1994) reported on the synthesis of novel amino acid derivatives, highlighting the hydrogenation of pyridine-2-carboxylates as a key step in generating compounds with potential biological activity. This research underlines the versatility of pyridine carboxylic acids in synthesizing biologically relevant molecules (Bolós et al., 1994).
Organocatalysis
Zlotin (2015) discussed the use of hydroxyproline derivatives, including those related to pyridine carboxylic acids, as organocatalysts for asymmetric reactions. This application is critical for developing efficient and selective synthetic routes in organic chemistry, particularly for the synthesis of enantioenriched compounds (Zlotin, 2015).
Coordination Chemistry and Material Science
Das et al. (2009) explored the synthesis and structural characterization of coordination polymers involving pyridine-2,4,6-tricarboxylic acid and various metals. These studies contribute to the understanding of metal-organic frameworks (MOFs) and their potential applications in gas storage, catalysis, and as functional materials (Das et al., 2009).
Photocatalytic Degradation and Environmental Applications
Maillard-Dupuy et al. (1994) investigated the TiO2 photocatalytic degradation of pyridine, identifying the kinetics, products, and potential environmental applications of photocatalysis in degrading hazardous compounds. This research highlights the relevance of pyridine derivatives in environmental chemistry and pollution control (Maillard-Dupuy et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
6-(2-aminopropoxy)pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;/h2-4,6H,5,10H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCZSJYBFPUKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=N1)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)



![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543262.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2543263.png)


![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543271.png)
![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)
![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)
![ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2543275.png)
